2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide
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Overview
Description
2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide typically involves multiple steps. One common route starts with the preparation of the thienopyrimidine core. This can be achieved by cyclizing 3-amino-thiophene-2-carboxamides with formic acid or other one-carbon source reagents . The resulting thienopyrimidine-4-one can then be further functionalized to introduce the sulfanyl and acetamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent, and reaction time. The use of catalysts and desiccants, such as calcium chloride, can also be crucial in achieving efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the oxo group to a hydroxyl group.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activities.
Biology: It may be used in studies related to enzyme inhibition or receptor binding.
Materials Science: It can be explored for its potential use in creating new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure but may have different substituents.
Thieno[3,4-b]pyridines: These compounds have a different arrangement of the thiophene and pyrimidine rings but may exhibit similar biological activities.
Uniqueness
The uniqueness of 2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide lies in its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the sulfanyl and acetamide groups may provide unique interactions with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S2/c1-10(2)5-7-19-15(21)14-12(6-8-22-14)18-16(19)23-9-13(20)17-11(3)4/h6,8,10-11H,5,7,9H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUTZIMJKZEFKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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